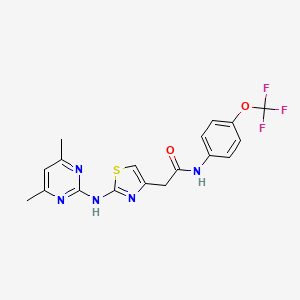
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyrimidine ring, a thiazole ring, and a phenylacetamide moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction under basic conditions.
Pyrimidine Ring Introduction: The 4,6-dimethylpyrimidine moiety is introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a halogenated pyrimidine derivative.
Acetamide Formation: The final step involves the acylation of the amino group with 4-(trifluoromethoxy)phenylacetyl chloride under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while reduction of the carbonyl group in the acetamide moiety can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are of significant interest in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-chlorophenyl)acetamide
- 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
What sets 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide apart from similar compounds is the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as solubility and stability. The trifluoromethoxy group is known for enhancing the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly valuable in drug development.
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-10-7-11(2)23-16(22-10)26-17-25-13(9-29-17)8-15(27)24-12-3-5-14(6-4-12)28-18(19,20)21/h3-7,9H,8H2,1-2H3,(H,24,27)(H,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULUCOQXCFEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
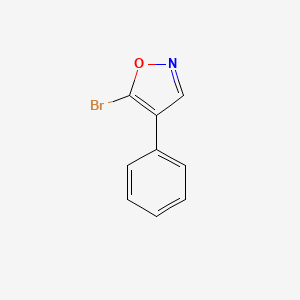
![N-(3,4-difluorophenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2874600.png)
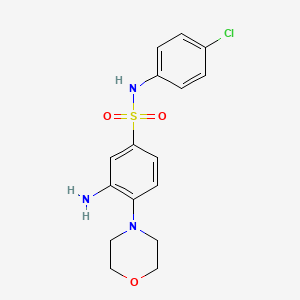
![N-(2,3-dimethylphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874603.png)
![1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2874605.png)
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)
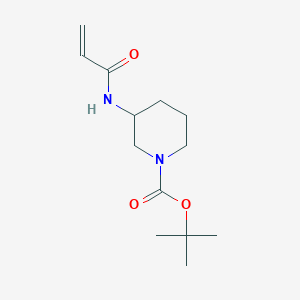

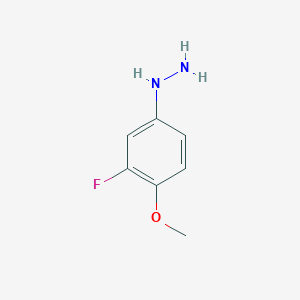
![(3Z)-3-(3,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one](/img/structure/B2874615.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)
![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)
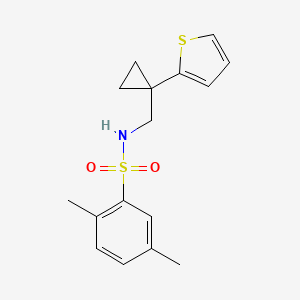
![1-(2-Chlorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2874621.png)
